HDAC8-IN-2

Description

Properties

IUPAC Name |

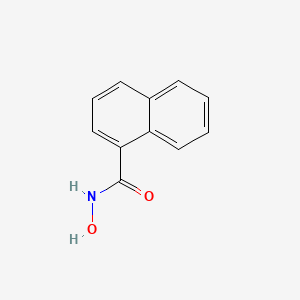

N-hydroxynaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZGPWOEHDOVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219789 | |

| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-61-3 | |

| Record name | N-Hydroxy-1-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthohydroxamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HDAC8-IN-2

This technical guide provides a comprehensive overview of the mechanism of action for HDAC8-IN-2, a potent inhibitor of Histone Deacetylase 8 (HDAC8). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the inhibitor's function, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of the class I histone deacetylase, HDAC8.[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2][3] The primary mechanism of this compound involves binding to the active site of the HDAC8 enzyme, which prevents the deacetylation of its substrates.[3] This inhibition leads to an accumulation of acetylated proteins.

The consequences of this action are twofold:

-

Histone Hyperacetylation: Increased acetylation of histone proteins leads to a more relaxed and open chromatin structure. This change in chromatin conformation can reactivate the transcription of previously silenced genes, including tumor suppressor genes.[3]

-

Non-Histone Protein Hyperacetylation: HDAC8 also targets non-histone proteins involved in critical cellular processes. A key non-histone substrate of HDAC8 is the Structural Maintenance of Chromosomes 3 (SMC3) protein.[3] Inhibition of HDAC8 results in the hyperacetylation of SMC3, which can serve as a biomarker for inhibitor activity.[3] Other non-histone substrates of HDAC8 include p53, which can lead to the downregulation of genes involved in apoptosis and cell cycle arrest.[3]

The selective inhibition of HDAC8 is a promising therapeutic strategy, particularly in oncology, as it may offer a more targeted approach with fewer off-target effects compared to pan-HDAC inhibitors.[3]

References

An In-Depth Technical Guide to HDAC8-IN-2: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the histone deacetylase 8 (HDAC8) inhibitor, HDAC8-IN-2. It details the chemical structure, synthesis, and available biological activity of this compound. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are interested in the development of selective HDAC8 inhibitors.

Chemical Structure and Properties

This compound is a potent inhibitor of histone deacetylase 8, an enzyme implicated in a variety of diseases, including cancer and parasitic infections.

Chemical Name: N-(4-(hydroxycarbamoyl)phenyl)dibenzo[b,d]furan-4-carboxamide

Molecular Formula: C₂₀H₁₄N₂O₄

Molecular Weight: 358.34 g/mol

SMILES: O=C(NO)c1ccc(NC(=O)c2c3ccccc3oc3ccccc23)cc1

Chemical Structure:

Quantitative Biological Data

This compound has demonstrated significant inhibitory activity against both human and Schistosoma mansoni HDAC8. The available quantitative data is summarized in the table below.

| Target | IC₅₀ (μM) |

| Human HDAC8 (hHDAC8) | 0.32 |

| Schistosoma mansoni HDAC8 (smHDAC8) | 0.27 |

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined in the scientific literature, primarily from the work of Ghazy E, et al. The overall synthetic workflow involves the coupling of a dibenzo[b,d]furan-4-carboxylic acid derivative with a protected p-aminobenzohydroxamic acid derivative, followed by deprotection.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a composite representation based on standard synthetic methodologies for similar compounds.

Step 1: Synthesis of Dibenzo[b,d]furan-4-carboxylic acid

This starting material can be synthesized through various established methods, often involving the coupling of substituted phenols and subsequent oxidation or cyclization reactions.

Step 2: Activation of Dibenzo[b,d]furan-4-carboxylic acid

-

Dissolve dibenzo[b,d]furan-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester.

Step 3: Synthesis of the Hydroxamic Acid Moiety (Protected)

The p-aminobenzohydroxamic acid is typically used in a protected form, for instance, with a tert-butyldimethylsilyl (TBDMS) or a similar protecting group on the hydroxylamine.

Step 4: Amide Coupling Reaction

-

To the solution of the activated dibenzo[b,d]furan-4-carboxylic acid, add the protected p-aminobenzohydroxamic acid derivative (1.1 eq).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 5: Deprotection of the Hydroxamic Acid

-

Dissolve the protected intermediate in a suitable solvent (e.g., tetrahydrofuran (THF)).

-

Add a deprotecting agent. For a TBDMS group, a fluoride source such as tetrabutylammonium fluoride (TBAF) is commonly used.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Work up the reaction by adding water and extracting the product.

-

Purify the final product, this compound, by recrystallization or column chromatography to yield the pure compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a potent and valuable chemical probe for studying the biological functions of HDAC8. This guide provides the essential information regarding its structure and a representative synthetic route. Researchers are encouraged to consult the primary literature for more specific details and characterization data. The development of selective HDAC8 inhibitors like this compound is crucial for advancing our understanding of epigenetics and for the potential development of novel therapeutics.

The Biological Role of HDAC8 Inhibition by HDAC8-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent metalloenzyme that catalyzes the removal of acetyl groups from lysine residues on both histone and non-histone protein substrates.[1] This post-translational modification plays a crucial role in regulating gene expression, chromatin structure, and the function of various proteins involved in key cellular processes.[2] Dysregulation of HDAC8 activity has been implicated in a range of diseases, including cancer, genetic disorders such as Cornelia de Lange Syndrome, and infectious diseases, making it an attractive therapeutic target.[1][3]

This technical guide provides an in-depth overview of the biological role of HDAC8 inhibition, with a specific focus on the compound HDAC8-IN-2. Due to the limited public data on this compound, this guide will also incorporate data from the well-characterized selective HDAC8 inhibitor, PCI-34051, to provide a broader understanding of the therapeutic potential and mechanistic aspects of selective HDAC8 inhibition.

This compound: A Potent Inhibitor of Human and Schistosomal HDAC8

This compound has been identified as a potent inhibitor of both human HDAC8 (hHDAC8) and HDAC8 from the parasite Schistosoma mansoni (smHDAC8).[4][5] Its primary described biological role is in the context of schistosomiasis, a parasitic disease.

Biological Activity of this compound

The primary biological effects of this compound reported in the literature are:

-

Antiparasitic Activity: this compound demonstrates significant efficacy in killing the larval stage of Schistosoma mansoni.[4][5]

-

Impairment of Egg Production: The compound markedly impairs the egg-laying capacity of adult schistosome worm pairs, a critical aspect of the parasite's life cycle and pathology.[4][5]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays.

| Compound | Target | IC50 (µM) | Source(s) |

| This compound | hHDAC8 | 0.32 | [4][5] |

| This compound | smHDAC8 | 0.27 | [4][5] |

Broader Biological Roles of Selective HDAC8 Inhibition: Insights from PCI-34051

To provide a more comprehensive understanding of the biological consequences of HDAC8 inhibition in a therapeutic context, particularly in oncology, we will now discuss the effects of PCI-34051, a potent and highly selective inhibitor of human HDAC8.

Anti-Cancer Activity

Selective inhibition of HDAC8 by PCI-34051 has been shown to induce apoptosis, or programmed cell death, in a cell-type-specific manner.[1][6]

-

T-Cell Malignancies: PCI-34051 is particularly effective against T-cell derived lymphomas and leukemias.[1][6][7] It induces caspase-dependent apoptosis in these cancer cell lines while having minimal effect on other hematopoietic or solid tumor lines, as well as normal cells.[1][7]

-

Mechanism of Action: Unlike many other HDAC inhibitors, the apoptotic effect of PCI-34051 in T-cell lymphomas does not appear to be associated with widespread hyperacetylation of histones or tubulin.[6][8] Instead, its mechanism involves the activation of phospholipase C-gamma 1 (PLCγ1) and subsequent calcium-dependent apoptotic pathways.[6]

Role in Inflammation and Fibrosis

Beyond cancer, selective HDAC8 inhibition has shown potential in modulating inflammatory and fibrotic processes.

-

Anti-inflammatory Effects: PCI-34051 has been demonstrated to decrease the secretion of the pro-inflammatory cytokine IL-1β in peripheral blood mononuclear cells from rheumatoid arthritis patients.[9] In vivo studies have also shown its ability to inhibit contact hypersensitivity, accompanied by a reduction in IL-1β levels.[9]

-

Anti-fibrotic Activity: In models of cardiac fibrosis, inhibition of HDAC8 by PCI-34051 has been shown to mitigate fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway.[10]

Quantitative Data for PCI-34051

The potency and selectivity of PCI-34051 have been extensively characterized.

| Compound | Target | IC50 (nM) | Selectivity | Source(s) |

| PCI-34051 | HDAC8 | 10 | >200-fold vs. HDAC1, 6; >1000-fold vs. HDAC2, 3, 10 | [1][11][12] |

Signaling Pathways Modulated by HDAC8 Inhibition

The biological effects of HDAC8 inhibition are mediated through its influence on various signaling pathways.

Caption: Signaling pathways affected by HDAC8 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HDAC8 inhibitors.

In Vitro HDAC8 Enzymatic Assay (Fluorometric)

This assay quantifies the inhibitory activity of a compound against recombinant HDAC8 enzyme.

Caption: Workflow for an in vitro HDAC8 enzymatic assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human HDAC8 enzyme, the test inhibitor (e.g., this compound or PCI-34051) at various concentrations, and a fluorogenic HDAC8 substrate (e.g., Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin) in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4).[1]

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the HDAC8 enzyme to wells containing different concentrations of the inhibitor or vehicle control (DMSO).[1] Incubate for 15 minutes at room temperature.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[1]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for substrate deacetylation.

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (like trypsin) to cleave the deacetylated substrate, releasing the fluorophore.[1]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of approximately 335-360 nm and an emission wavelength of around 460 nm.[8]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., Alamar Blue or MTT)

This assay assesses the effect of an HDAC8 inhibitor on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Jurkat for T-cell leukemia) in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the HDAC8 inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).

-

Reagent Addition: Add a viability reagent such as Alamar Blue or MTT to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Signal Measurement: Measure the fluorescence (for Alamar Blue) or absorbance (for MTT after solubilization of formazan crystals) using a microplate reader.[8]

-

Data Analysis: Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[8]

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the cleavage of proteins involved in the apoptotic cascade, such as PARP.

Caption: Western blot workflow for apoptosis marker detection.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the HDAC8 inhibitor for the desired time points (e.g., 24, 48 hours).[6] Harvest and lyse the cells in a suitable buffer containing protease inhibitors. Quantify the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., PARP, which is cleaved by caspases during apoptosis).[6] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved form of the protein is indicative of apoptosis.

Conclusion

Inhibition of HDAC8 presents a promising therapeutic strategy for a variety of diseases. While the publicly available information on this compound currently centers on its potent anti-schistosomal activity, the broader landscape of selective HDAC8 inhibition, exemplified by compounds like PCI-34051, reveals significant potential in oncology and inflammatory diseases. The distinct mechanism of action observed for selective HDAC8 inhibitors, particularly in inducing apoptosis in T-cell malignancies via PLCγ1 and calcium signaling, highlights the importance of isoform-selective targeting. Further research into this compound and other selective inhibitors will be crucial to fully elucidate their therapeutic potential and expand their clinical applications.

References

- 1. apexbt.com [apexbt.com]

- 2. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]

- 3. The Histone Deacetylase-8 (HDAC8) Selective Inhibitor PCI-34051 Decreases Interleukin-1 Beta Secretion in Vitro and Reduces Inflammation in Vivo | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

The Discovery and Development of HDAC8-IN-2: A Novel Benzhydroxamate-Based Inhibitor Targeting Schistosoma mansoni

A deep dive into the synthesis, mechanism of action, and preclinical evaluation of a promising anti-schistosomal agent.

For Immediate Release: Researchers have detailed the discovery and development of HDAC8-IN-2, a potent benzhydroxamate-based inhibitor of histone deacetylase 8 (HDAC8), with significant activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. This in-depth guide provides a comprehensive overview of the compound's journey from chemical synthesis to its evaluation as a potential therapeutic, tailored for researchers, scientists, and drug development professionals.

Introduction

Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment options largely reliant on a single drug, praziquantel. The emergence of drug resistance necessitates the discovery of novel therapeutic agents. Histone deacetylase 8 (HDAC8) in Schistosoma mansoni (smHDAC8) has been identified as a promising drug target due to its crucial role in the parasite's life cycle. This compound (also referred to as compound 5o in primary literature) emerged from a focused drug discovery program aimed at developing potent and selective inhibitors of smHDAC8.[1]

Discovery and Synthesis

The discovery of this compound was the result of a structure-based drug design and chemical optimization campaign. Building upon a series of benzhydroxamate-based inhibitors, researchers systematically explored the structure-activity relationships (SAR) to enhance potency and selectivity against smHDAC8.[1] This effort led to the identification of this compound as a lead candidate.

The synthesis of this compound and its analogs was achieved through a multi-step synthetic route, which is a critical component of its development. While the specific, detailed synthesis scheme for this compound is proprietary to its developers, the general approach for creating similar benzhydroxamate inhibitors involves the coupling of a carboxylic acid derivative with a hydroxylamine derivative. The synthesis of related HDAC8 inhibitors often starts from commercially available materials and involves standard organic chemistry transformations.[2]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of HDAC8. HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation process plays a critical role in the regulation of gene expression and various cellular processes. By inhibiting HDAC8, this compound disrupts these essential functions within the schistosome parasite.

The core mechanism involves the chelation of the zinc ion within the active site of the HDAC8 enzyme by the hydroxamate group of the inhibitor. This interaction blocks the binding of the natural substrate, leading to an accumulation of acetylated proteins and subsequent downstream effects that are detrimental to the parasite.

Signaling Pathways and Experimental Workflows

The inhibition of HDAC8 can impact multiple signaling pathways crucial for the parasite's survival. A simplified representation of the general HDAC8 signaling pathway and a typical experimental workflow for evaluating HDAC inhibitors are depicted below.

Caption: Simplified HDAC8 signaling pathway and point of inhibition.

Caption: General experimental workflow for HDAC8 inhibitor development.

Quantitative Data

The inhibitory activity of this compound and its analogs were quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values against both S. mansoni HDAC8 (smHDAC8) and human HDAC8 (hHDAC8) were determined to assess potency and selectivity.

| Compound | smHDAC8 IC50 (µM) | hHDAC8 IC50 (µM) |

| This compound (5o) | 0.27 | 0.32 |

Data sourced from MedchemExpress and Ghazy E, et al. Eur J Med Chem.[1][3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following outlines the key assays used in the characterization of this compound.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the compounds against recombinant smHDAC8 and hHDAC8 was determined using a fluorogenic assay.

-

Enzyme and Substrate Preparation: Recombinant HDAC8 enzymes were expressed and purified. A fluorogenic substrate, such as Fluor de Lys®, was used.

-

Assay Reaction: The assay was performed in a 96-well plate format. The reaction mixture contained the HDAC8 enzyme, the fluorogenic substrate, and varying concentrations of the test inhibitor in an appropriate assay buffer.

-

Incubation: The reaction was incubated at 37°C for a specified period, typically 60 minutes.

-

Development: A developer solution containing a protease (e.g., trypsin) was added to cleave the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence Measurement: The fluorescence was measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Schistosomula Lethality Assay

This assay assesses the ability of the inhibitor to kill the larval stage of the parasite.

-

Parasite Culture: Schistosomula were prepared from cercariae and cultured in a suitable medium.

-

Compound Treatment: The schistosomula were treated with different concentrations of the test compound or a vehicle control (e.g., DMSO).

-

Incubation: The cultures were incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Parasite viability was assessed using a fluorescence-based method or by microscopic observation of motility and morphology.

-

Data Analysis: The percentage of dead or non-viable larvae was determined for each compound concentration.

Adult Worm Egg Laying Assay

This assay evaluates the effect of the inhibitor on the reproductive capacity of adult schistosomes.

-

Parasite Culture: Adult worm pairs were recovered from infected mice and maintained in culture.

-

Compound Treatment: The worms were exposed to various concentrations of the test inhibitor.

-

Egg Collection and Counting: The number of eggs laid by the worm pairs was counted at specific time points.

-

Data Analysis: The reduction in egg laying in the treated groups was compared to the control group to determine the inhibitory effect of the compound.[1]

Conclusion

This compound represents a significant advancement in the search for new treatments for schistosomiasis. Its potent inhibitory activity against smHDAC8 and its demonstrated effects on both the larval and adult stages of the parasite underscore its potential as a preclinical candidate. The detailed characterization of its discovery, synthesis, and biological activity provides a solid foundation for further development and optimization of this promising class of inhibitors. The methodologies outlined in this guide serve as a valuable resource for researchers in the field of antiparasitic drug discovery.

References

- 1. Synthesis, structure-activity relationships, cocrystallization and cellular characterization of novel smHDAC8 inhibitors for the treatment of schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of histone deacetylase 8 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Therapeutic Potential of HDAC8-IN-2 in Schistosomiasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of HDAC8-IN-2, a potent inhibitor of Schistosoma mansoni histone deacetylase 8 (SmHDAC8), in the context of schistosomiasis. This document outlines the underlying mechanism of action, detailed experimental protocols for assessing inhibitor efficacy, and a summary of key quantitative data.

Introduction to SmHDAC8 as a Drug Target

Schistosomiasis, a debilitating parasitic disease, affects millions worldwide, with treatment options largely reliant on a single drug, praziquantel. The emergence of drug resistance necessitates the discovery of novel therapeutic targets. Epigenetic regulators, such as histone deacetylases (HDACs), have emerged as promising targets due to their crucial roles in the parasite's life cycle, including growth, development, and survival.

Schistosoma mansoni histone deacetylase 8 (SmHDAC8) is a particularly attractive target. It is the most abundantly expressed class I HDAC throughout the parasite's life cycle. Crucially, the catalytic domain of SmHDAC8 exhibits structural differences from its human ortholog (hHDAC8), opening a window for the development of selective inhibitors with potentially minimal off-target effects in the host. Inhibition of SmHDAC8 has been shown to induce apoptosis and mortality in schistosomes, validating its potential as a therapeutic target.

This compound: A Potent SmHDAC8 Inhibitor

This compound (also referred to as compound 5o) has been identified as a potent inhibitor of both SmHDAC8 and hHDAC8.[1] Its efficacy has been demonstrated through enzymatic assays and in vitro studies on schistosome larval and adult stages.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the deacetylase activity of SmHDAC8. This inhibition disrupts essential cellular processes within the parasite. A key signaling pathway affected is the regulation of the actin cytoskeleton. SmHDAC8 interacts with SmRho1, a GTPase that is a crucial regulator of cytoskeleton dynamics.[2][3] By inhibiting SmHDAC8, this compound likely disrupts the deacetylation of proteins involved in the SmRho1 signaling cascade, leading to a disorganized cytoskeleton, impaired cell function, and ultimately, parasite death.

Quantitative Data on SmHDAC8 Inhibitors

The following tables summarize the in vitro efficacy of this compound and other notable SmHDAC8 inhibitors against both the parasite enzyme and different life stages of S. mansoni.

| Compound | Target | IC50 (µM) | Reference |

| This compound | smHDAC8 | 0.27 | [1] |

| This compound | hHDAC8 | 0.32 | [1] |

Table 1: In Vitro Enzymatic Inhibition Data. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of recombinant HDAC8 by 50%.

| Compound | Life Stage | EC50/LD50 (µM) | Effect | Reference |

| This compound | Schistosomula | Significant Killing | Dose-dependent killing of larvae | [1] |

| This compound | Adult Worms | - | Markedly impairs egg laying | [1] |

Table 2: In Vitro Anti-schistosomal Activity. EC50/LD50 values represent the concentration of the compound required to achieve 50% of the maximum effect (e.g., larval death).

Signaling Pathways and Experimental Workflows

SmHDAC8 Signaling Pathway

The inhibition of SmHDAC8 by this compound disrupts the regulation of the actin cytoskeleton through the SmRho1 signaling pathway.

Figure 1: Proposed signaling pathway of this compound in Schistosoma mansoni.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a potential SmHDAC8 inhibitor like this compound follows a multi-step process from enzymatic assays to in vitro parasite studies.

Figure 2: General experimental workflow for the evaluation of SmHDAC8 inhibitors.

Detailed Experimental Protocols

Recombinant SmHDAC8 Enzymatic Inhibition Assay

This protocol is adapted from commercially available fluorogenic HDAC assay kits.

Objective: To determine the in vitro inhibitory activity of compounds against recombinant SmHDAC8.

Materials:

-

Recombinant SmHDAC8 enzyme

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys® substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Fluor de Lys® Developer containing Trichostatin A)

-

Test compounds (dissolved in DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the recombinant SmHDAC8 enzyme to the desired concentration in Assay Buffer.

-

Dilute the fluorogenic substrate to the working concentration in Assay Buffer.

-

-

Enzyme Reaction:

-

To each well of the 96-well plate, add:

-

30 µL of Assay Buffer

-

5 µL of diluted test compound or vehicle control (DMSO in Assay Buffer)

-

10 µL of diluted SmHDAC8 enzyme

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of the diluted fluorogenic substrate to each well.

-

-

Deacetylation and Development:

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Schistosomula Viability Assay (ATP-based)

This protocol utilizes the quantification of ATP as an indicator of metabolically active (viable) schistosomula.

Objective: To assess the effect of test compounds on the viability of S. mansoni schistosomula.

Materials:

-

S. mansoni schistosomula (newly transformed)

-

Complete DMEM medium supplemented with 10% Fetal Bovine Serum and antibiotics

-

Test compounds (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Opaque-walled 96-well microplates

-

Luminometer

Procedure:

-

Preparation of Schistosomula:

-

Prepare a suspension of schistosomula in complete DMEM medium at a density of approximately 100-200 schistosomula per 50 µL.

-

-

Assay Setup:

-

Dispense 50 µL of the schistosomula suspension into each well of an opaque-walled 96-well plate.

-

Prepare serial dilutions of the test compound in complete DMEM medium.

-

Add 50 µL of the diluted test compound or vehicle control to the respective wells. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Reading:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with medium only).

-

Calculate the percentage of viability for each compound concentration relative to the vehicle control.

-

Determine the LD50 (lethal dose 50%) value by plotting the percentage of viability against the log of the compound concentration.

-

Adult Worm Motility and Egg-Laying Assay

This assay evaluates the impact of test compounds on the motor activity and fecundity of adult S. mansoni worms.

Objective: To assess the effect of test compounds on the motility and egg production of adult worm pairs.

Materials:

-

Adult S. mansoni worm pairs (male and female in copula)

-

Basch Medium 169 (or equivalent) supplemented with 10% Fetal Bovine Serum and antibiotics

-

Test compounds (dissolved in DMSO)

-

24-well culture plates

-

Inverted microscope

Procedure:

-

Worm Culture:

-

Place one adult worm pair in each well of a 24-well plate containing 2 mL of pre-warmed culture medium.

-

Allow the worms to acclimate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

After acclimation, replace the medium with fresh medium containing the desired concentration of the test compound or vehicle control.

-

-

Motility Assessment:

-

Observe the motor activity of the worms daily for 5-7 days using an inverted microscope.

-

Score motility based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no activity/death).

-

-

Egg Counting:

-

Every 24 hours, carefully transfer the worm pair to a new well containing fresh medium with the test compound.

-

Count the number of eggs laid in the previous well using an inverted microscope.

-

-

Data Analysis:

-

For motility, plot the average motility score over time for each treatment group.

-

For egg production, calculate the average number of eggs laid per worm pair per day.

-

Express the results as a percentage of the vehicle control and determine any statistically significant differences.

-

Conclusion

This compound represents a promising lead compound for the development of novel anti-schistosomal drugs. Its potent inhibition of SmHDAC8 and subsequent disruption of vital cellular processes in the parasite highlight the therapeutic potential of targeting this epigenetic regulator. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of HDAC8 inhibitors as a next-generation treatment for schistosomiasis. Further research should focus on improving the selectivity of these inhibitors for SmHDAC8 over human isoforms to ensure a favorable safety profile for future clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The roles and regulation of the actin cytoskeleton, intermediate filaments and microtubules in smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PCI-34051: A Selective Chemical Probe for Interrogating HDAC8 Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PCI-34051, a potent and highly selective chemical probe for Histone Deacetylase 8 (HDAC8). Its utility in elucidating the specific biological roles of HDAC8, distinct from other HDAC isoforms, makes it an invaluable tool for basic research and therapeutic development.

Introduction to HDAC8 and Chemical Probes

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation generally leads to chromatin condensation and transcriptional repression.[2] The 18 known human HDACs are grouped into four classes, with HDACs 1, 2, 3, and 8 belonging to the zinc-dependent Class I enzymes.[3][4]

HDAC8 is unique among Class I HDACs due to its distinct structural features and its gene's location on the X chromosome.[3] It functions independently without forming large multiprotein complexes, unlike HDACs 1, 2, and 3.[3] HDAC8 has been implicated in a variety of diseases, including cancer, Cornelia de Lange Syndrome, and infectious diseases, making it a significant therapeutic target.[2][5]

To dissect the specific functions of HDAC8 from other closely related HDACs, researchers rely on selective chemical probes. An ideal chemical probe is a small molecule that is potent against its intended target, selective across the proteome (especially within its own protein family), and active in cellular contexts. PCI-34051 meets these criteria, serving as a benchmark tool for studying HDAC8 biology.[6][7]

Data Presentation: The Biochemical Profile of PCI-34051

The efficacy of a chemical probe is defined by its potency and selectivity. PCI-34051 demonstrates exceptional potency for HDAC8 and remarkable selectivity against other HDAC isoforms, particularly those within Class I.

Table 1: In Vitro Inhibitory Activity of PCI-34051 Against HDAC Isoforms

| HDAC Isoform | IC50 Value | Selectivity vs. HDAC8 |

|---|---|---|

| HDAC8 | 10 nM [6][8] | - |

| HDAC1 | 4 µM[5] | >200-fold[8][9] |

| HDAC2 | >50 µM[8] | >1000-fold[9] |

| HDAC3 | >50 µM[8] | >1000-fold[9] |

| HDAC6 | 2.9 µM[5][8] | >200-fold[8][9] |

| HDAC10 | 13 µM[8] | >1000-fold[9] |

Table 2: Physicochemical Properties of PCI-34051

| Property | Value |

|---|---|

| Chemical Name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide |

| Molecular Formula | C₁₇H₁₆N₂O₃[8] |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 950762-95-5[8] |

| Solubility | Soluble in DMSO (100 mM) and 1eq. NaOH (20 mM)[8] |

Experimental Protocols

Utilizing PCI-34051 effectively requires robust experimental methods. Below are detailed protocols for key in vitro and cellular assays to measure HDAC8 activity and target engagement.

This assay quantifies the enzymatic activity of recombinant HDAC8 and is the standard method for determining the IC50 value of an inhibitor.

Principle: The assay uses a fluorogenic substrate containing an acetylated lysine, which is deacetylated by HDAC8. A developer solution, typically containing trypsin, then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., Aminomethylcoumarin, AMC) that can be measured.

Materials:

-

Recombinant human HDAC8 enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Fluorogenic HDAC8 Substrate (e.g., RHK(Ac)K(Ac)-AMC)

-

PCI-34051 (dissolved in DMSO)

-

Developer/Stop Solution (e.g., Assay Buffer with Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of PCI-34051 in DMSO and then dilute into Assay Buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.

-

Add the recombinant HDAC8 enzyme to all wells except the "no enzyme" controls. Incubate for 15 minutes at 30°C to allow inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC8 substrate to all wells.

-

Incubate the plate at 30°C for 60-90 minutes, protected from light.

-

Stop the reaction by adding the Developer/Stop Solution to all wells.

-

Incubate for an additional 15-20 minutes to allow for cleavage of the deacetylated substrate.

-

Measure the fluorescence using a plate reader (e.g., Excitation: 380 nm, Emission: 500 nm for AFC-based substrates).

-

Subtract the background fluorescence, normalize the data to the "no inhibitor" control, and plot the dose-response curve to calculate the IC50 value.

To confirm that PCI-34051 inhibits HDAC8 in a cellular context, one can measure the acetylation status of a known non-histone substrate, such as the cohesin complex protein SMC3.

Principle: Inhibition of HDAC8 in cells will lead to an accumulation of acetylated SMC3 (ac-SMC3). This change can be detected by Western blot using an antibody specific to the acetylated form of the protein.

Materials:

-

Cancer cell line expressing HDAC8 (e.g., T-cell lymphoma or neuroblastoma cell lines)

-

Cell culture medium and reagents

-

PCI-34051

-

Lysis Buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: anti-acetyl-SMC3, anti-total-SMC3, anti-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of PCI-34051 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 12-24 hours).

-

Wash the cells with cold PBS and lyse them using Lysis Buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ac-SMC3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with antibodies for total SMC3 and a loading control like Actin.

Visualizing HDAC8 Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to HDAC8 function and probe characterization.

Caption: The central role of HDAC8 in removing acetyl groups from histone and non-histone substrates.

Caption: Experimental workflow for the validation of an HDAC8 chemical probe like PCI-34051.

Caption: Mechanism of a fluorogenic in vitro assay for measuring HDAC8 enzymatic activity.

Conclusion

PCI-34051 stands out as a robust and reliable chemical probe for the study of HDAC8. Its high potency and exceptional selectivity enable researchers to confidently attribute observed biological effects to the inhibition of HDAC8, both in biochemical and cellular systems.[7][8] By using tools like PCI-34051 in conjunction with the detailed protocols outlined in this guide, the scientific community can continue to unravel the complex roles of HDAC8 in health and disease, paving the way for novel therapeutic strategies.

References

- 1. Chemical tools for probing histone deacetylase (HDAC) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]

- 9. selleckchem.com [selleckchem.com]

In Vitro Characterization of HDAC8-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of HDAC8-IN-2, a potent inhibitor of Histone Deacetylase 8 (HDAC8). This document details the biochemical and cellular activities of the compound, outlines the experimental methodologies for its evaluation, and explores its potential mechanism of action through relevant signaling pathways.

Core Data Presentation

The inhibitory activity of this compound (also referred to as compound 5o in its primary publication) has been quantified against both the schistosomal and human isoforms of HDAC8. The following tables summarize the key quantitative data from in vitro assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

| Schistosoma mansoni HDAC8 (smHDAC8) | 0.27[1] |

| Human HDAC8 (hHDAC8) | 0.32[1] |

Table 2: Cellular Activity of this compound against Schistosoma mansoni

| Assay | Endpoint | Result |

| Larval Stage Viability | Lethality | Significant, dose-dependent killing of schistosome larvae[2] |

| Adult Worm Pairs | Egg Laying | Marked impairment of egg laying[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the in vitro characterization of this compound.

Biochemical HDAC Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC8.

Principle: The assay measures the deacetylation of a fluorogenic substrate by the HDAC8 enzyme. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC8 activity.

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) containing a small percentage of DMSO.

-

Enzyme Reaction: In a 384-well plate, add the diluted this compound solution, purified recombinant human HDAC8 (hHDAC8) or Schistosoma mansoni HDAC8 (smHDAC8) enzyme, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Development: Add a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (like Trichostatin A) to stop the HDAC8 reaction and initiate the release of the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Schistosoma mansoni Larvae Viability Assay

This cellular assay assesses the cytotoxic effect of this compound on the larval stage of S. mansoni.

Principle: A fluorescence-based assay using two dyes, fluorescein diacetate (FDA) and propidium iodide (PI), is used to differentiate between live and dead larvae. FDA is cell-permeable and cleaved by esterases in live cells to produce green fluorescence. PI can only enter dead cells with compromised membranes and intercalates with DNA to produce red fluorescence.

Protocol:

-

Larvae Preparation: Prepare S. mansoni schistosomula (larvae) and maintain them in a suitable culture medium.

-

Compound Treatment: Add varying concentrations of this compound to the wells of a microplate containing the larvae. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 environment for a specified duration (e.g., 72 hours).

-

Staining: Add a solution containing both FDA and PI to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity for both fluorescein (live cells) and propidium iodide (dead cells) using a fluorescence microplate reader.

-

Data Analysis: Calculate the percentage of viable larvae based on the fluorescence readings and determine the dose-dependent effect of this compound.

Schistosoma mansoni Adult Worm Egg Laying Assay

This assay evaluates the impact of this compound on the reproductive capacity of adult S. mansoni.

Principle: Adult worm pairs are cultured in the presence of the inhibitor, and the number of eggs laid over a period is counted and compared to a control group.

Protocol:

-

Worm Culture: Place adult S. mansoni worm pairs in a suitable culture medium in a multi-well plate.

-

Compound Exposure: Add different concentrations of this compound to the culture wells.

-

Incubation: Maintain the culture at 37°C and 5% CO2 for several days.

-

Egg Counting: At regular intervals, count the number of eggs laid in each well using a microscope.

-

Data Analysis: Compare the egg production in the treated groups to the vehicle control group to determine the inhibitory effect of this compound on egg laying.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially affected by this compound and a typical experimental workflow for its characterization.

Caption: Potential signaling pathways affected by this compound inhibition.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

Identifying Novel Targets of HDAC8-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that has emerged as a significant therapeutic target in various diseases, including cancer and developmental disorders.[1][2] While several HDAC8 inhibitors have been developed, a comprehensive understanding of their full range of cellular targets is crucial for elucidating their mechanisms of action and predicting potential therapeutic and off-target effects. This technical guide provides a detailed framework for the identification and validation of novel targets of a selective HDAC8 inhibitor, herein referred to as HDAC8-IN-2. This document outlines state-of-the-art experimental protocols, data presentation strategies, and visual workflows to guide researchers in this endeavor.

Introduction to HDAC8 and Selective Inhibition

HDAC8 is a zinc-dependent deacetylase that removes acetyl groups from lysine residues on both histone and non-histone proteins.[3][4][5] Its known non-histone substrates include proteins involved in cell cycle regulation, gene transcription, and cytoskeletal dynamics, such as SMC3, p53, and ERRα.[6] The development of isoform-selective HDAC8 inhibitors is a key strategy to minimize the side effects associated with pan-HDAC inhibitors.[7][8] Understanding the complete target profile of a selective inhibitor like this compound is essential for advancing its development.

Quantitative Data on Selective HDAC8 Inhibitors

To provide a framework for the type of quantitative data that should be generated for a novel inhibitor like this compound, the following tables summarize representative data for a well-characterized, selective HDAC8 inhibitor, PCI-34051.

Table 1: In Vitro Inhibitory Activity of PCI-34051 Against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC8 |

| HDAC8 | 10 | - |

| HDAC1 | >2900 | >290-fold |

| HDAC2 | >2900 | >290-fold |

| HDAC3 | >2900 | >290-fold |

| HDAC6 | >2900 | >290-fold |

| HDAC10 | >2900 | >290-fold |

Data is representative and compiled from published studies.[9][10]

Table 2: Cellular Activity of PCI-34051

| Cell Line | Assay | Endpoint | Value (µM) |

| T-cell Lymphoma | Apoptosis Induction | IC50 | ~10 |

| Neuroblastoma | Growth Inhibition | IC50 | 4 |

Data is representative and compiled from published studies.[7][11]

Experimental Protocols for Novel Target Identification

The identification of novel targets for this compound can be achieved through a combination of chemical proteomics approaches. These methods aim to identify proteins that directly bind to the inhibitor or exhibit changes in their post-translational modification status upon inhibitor treatment.

Affinity-Based Proteomics for Direct Target Engagement

This method utilizes an immobilized version of the HDAC8 inhibitor to capture its binding partners from cell lysates.

Protocol: Affinity Chromatography followed by Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of this compound containing a linker arm and a reactive group (e.g., an alkyne or amine) for immobilization.

-

Immobilization: Covalently attach the inhibitor analog to a solid support, such as sepharose beads, to create an affinity matrix.

-

Cell Lysis: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer to preserve protein complexes and clarify the lysate by centrifugation.

-

Affinity Pull-down:

-

Divide the cell lysate into two conditions: an experimental sample and a control.

-

To the control lysate, add an excess of free this compound to compete for binding to the affinity matrix.

-

Incubate both lysates with the affinity matrix to allow for protein binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Perform in-gel tryptic digestion of the protein bands.

-

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the experimental sample compared to the competitive binding control.

Acetylome Profiling for Indirect Target and Pathway Identification

This approach identifies proteins with altered acetylation levels upon treatment with this compound, providing insights into downstream pathways.

Protocol: Quantitative Acetylomics

-

Cell Treatment: Treat cultured cells with this compound at a relevant concentration and for a specified time course. Include a vehicle-treated control.

-

Protein Extraction and Digestion: Harvest cells, extract total protein, and perform in-solution tryptic digestion.

-

Acetyl-Peptide Enrichment: Use antibodies specific for acetyl-lysine to enrich for acetylated peptides from the total peptide digest.

-

LC-MS/MS Analysis: Analyze the enriched acetyl-peptides by high-resolution LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of acetyl-peptides between the this compound-treated and control samples. Identify proteins with significantly altered acetylation sites.

Visualization of Workflows and Signaling Pathways

Experimental and Logical Workflows

Known and Potential Signaling Pathways Modulated by HDAC8

The following diagrams illustrate signaling pathways where HDAC8 is known to be involved. Novel targets of this compound may be components of or intersect with these pathways.

Conclusion

The systematic approach outlined in this guide, combining advanced proteomics with detailed biochemical and cellular validation, provides a robust framework for the identification and characterization of novel targets of the selective HDAC8 inhibitor, this compound. A thorough understanding of the on- and off-target effects of this compound is paramount for its successful development as a therapeutic agent. The presented methodologies and data organization strategies will facilitate a comprehensive evaluation of its mechanism of action and will ultimately guide its clinical applications.

References

- 1. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of histone deacetylases (HDACs) to the regulation of histone and non-histone proteins: implications for fibrotic diseases [bmbreports.org]

- 5. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based Identification of HDAC8 Non-histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding mechanism and distant regulation of histone deacetylase 8 by PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of HDAC8 in Disease and Therapeutic Intervention with HDAC8-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 8 (HDAC8), a class I zinc-dependent enzyme, has emerged as a critical regulator in various cellular processes and a compelling therapeutic target for a spectrum of diseases. Its dysregulation is implicated in the pathogenesis of developmental disorders, such as Cornelia de Lange Syndrome (CdLS), and in the progression of numerous cancers, including T-cell lymphomas and neuroblastoma. HDAC8 exerts its influence through the deacetylation of both histone and non-histone protein substrates, thereby modulating gene expression, chromatin structure, and cell cycle control. This technical guide provides an in-depth overview of the multifaceted role of HDAC8 in disease and explores the potential of targeted therapeutic intervention using the selective inhibitor, HDAC8-IN-2. We present key quantitative data, detailed experimental methodologies, and elucidate the core signaling pathways involving HDAC8 to serve as a comprehensive resource for the scientific community.

Introduction to HDAC8

Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1] This post-translational modification is a key component of the epigenetic code, influencing chromatin condensation and transcriptional regulation.[1] HDACs are categorized into four classes based on their sequence homology; HDAC8 is a unique member of the class I family, which also includes HDAC1, 2, and 3.[2][3] Unlike other class I HDACs that often function within large multi-protein complexes, HDAC8 can act as a monomer.[2] It plays a pivotal role in diverse biological processes, and its aberrant activity is linked to several human pathologies.[4]

The Pathophysiological Role of HDAC8

The deregulation of HDAC8 activity or expression has been identified as a key factor in several diseases, most notably in the rare genetic disorder Cornelia de Lange Syndrome and in various forms of cancer.

HDAC8 in Cornelia de Lange Syndrome (CdLS)

Cornelia de Lange Syndrome is a developmental disorder characterized by distinctive facial features, growth retardation, and intellectual disability.[5][6] A significant portion of CdLS cases are linked to mutations in genes encoding components of the cohesin complex, which is essential for sister chromatid cohesion and gene regulation.[1][5] HDAC8 has been identified as the primary deacetylase of the cohesin subunit SMC3 (Structural Maintenance of Chromosomes 3).[5][7] The acetylation of SMC3 is crucial for the proper function of the cohesin ring. Loss-of-function mutations in HDAC8 lead to the hyperacetylation of SMC3, which impairs the recycling of the cohesin complex during the cell cycle.[5][7] This disruption in cohesin dynamics results in altered gene expression, ultimately leading to the developmental abnormalities observed in CdLS.[5]

HDAC8 in Cancer

HDAC8 is overexpressed in a wide range of malignancies, including gastric cancer, hepatocellular carcinoma, neuroblastoma, and breast cancer, where its elevated expression often correlates with advanced disease and poor prognosis.[4][8] The oncogenic role of HDAC8 is multifaceted, involving the regulation of key cellular processes that contribute to tumor progression:

-

Cell Proliferation and Apoptosis: HDAC8 promotes cancer cell proliferation and inhibits apoptosis by deacetylating and thereby regulating the activity of tumor suppressors like p53.[4][9] Inhibition of HDAC8 can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[4]

-

Metastasis and Invasion: HDAC8 has been shown to enhance cancer cell migration and invasion.[4] For instance, it can promote the epithelial-mesenchymal transition (EMT), a key process in metastasis, and regulate the acetylation of cytoskeletal proteins like α-tubulin.[4]

-

Immune Evasion and Drug Resistance: Emerging evidence suggests a role for HDAC8 in helping cancer cells evade the immune system and in the development of resistance to chemotherapy.[4][8]

This compound: A Selective Inhibitor

Given the significant role of HDAC8 in disease, the development of selective inhibitors is of great therapeutic interest. This compound is a potent inhibitor of HDAC8. The primary mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site, which is essential for its catalytic activity.

Quantitative Data for this compound and Comparative Inhibitors

The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized HDAC inhibitors.

| Compound | Target | Assay Type | IC50 | Selectivity Profile | Source |

| This compound | hHDAC8 | Enzymatic | 0.32 µM | Data not available | MedchemExpress |

| This compound | smHDAC8 * | Enzymatic | 0.27 µM | Data not available | MedchemExpress |

| PCI-34051 | hHDAC8 | Enzymatic | 0.01 µM | >200-fold vs. HDAC1, 2, 3, 6, 10 | [2] |

| Trichostatin A | Pan-HDAC | Enzymatic | ~1.8 nM | Broad (inhibits multiple HDACs) | Selleck Chemicals |

*smHDAC8: Schistosoma mansoni histone deacetylase 8

Key Signaling Pathways Involving HDAC8

To visualize the central role of HDAC8 in cellular processes, the following diagrams, generated using the DOT language, illustrate its involvement in the cohesin cycle and in cancer-related pathways.

References

- 1. scilit.com [scilit.com]

- 2. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [researchdiscovery.drexel.edu]

- 5. Structural aspects of HDAC8 mechanism and dysfunction in Cornelia de Lange syndrome spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC8 mutations in Cornelia de Lange Syndrome affect the cohesin acetylation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

The Structural Basis of HDAC8-IN-2 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a critical role in epigenetic regulation through the deacetylation of lysine residues on both histone and non-histone proteins.[1][2] Its dysregulation has been implicated in a variety of diseases, including cancer, parasitic infections, and developmental disorders such as Cornelia de Lange Syndrome.[1][3] Consequently, the development of selective HDAC8 inhibitors is a key focus in therapeutic research, aiming to minimize off-target effects associated with pan-HDAC inhibitors.[1] HDAC8-IN-2 has emerged as a potent inhibitor of this isoform. This technical guide provides an in-depth analysis of the structural basis for this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Data Presentation: Inhibitory Potency and Selectivity

The selectivity of this compound has been evaluated against several histone deacetylase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.

| Target Isoform | IC50 (µM) |

| Human HDAC8 (hHDAC8) | 0.32 [4] |

| Human HDAC1 (hHDAC1) | 18.51[4] |

| Human HDAC6 (hHDAC6) | 0.29[4] |

| Schistosoma mansoni HDAC8 (smHDAC8) | 0.27[4] |

Note: The data indicates that this compound is a potent inhibitor of both human and Schistosoma mansoni HDAC8. It also shows significant activity against HDAC6, while being considerably less potent against HDAC1.

Structural Basis for Selectivity

The selective inhibition of HDAC8 by small molecules like this compound is largely attributed to the unique structural features of its active site. Unlike other class I HDACs, HDAC8 possesses a more flexible and accessible active site entrance, primarily due to the conformation of its L1 and L6 loops.[5][6]

Key structural features contributing to HDAC8 selectivity include:

-

The L1 and L6 Loops: These loops in HDAC8 form a unique sub-pocket that is not present in other HDAC isoforms.[5][6] Selective inhibitors often adopt a constrained, L-shaped conformation that allows them to interact specifically with this pocket.[5][7]

-

Catalytic Tyrosine Residue: The active site of HDAC8 contains a key tyrosine residue (Y306 in humans) that plays a crucial role in substrate and inhibitor binding.[5] Selective inhibitors often form specific interactions with this residue.

-

"Open" and "Closed" Conformations: The flexible L1 loop of HDAC8 can adopt different conformations upon inhibitor binding. Tetrahydroisoquinoline (TIQ)-based inhibitors, for instance, have been shown to bind to the "closed" conformation, creating a deep and narrow binding pocket.

The precise binding mode of this compound within the HDAC8 active site has been elucidated through co-crystallization studies.[4] These studies confirm that the inhibitor's hydroxamic acid group chelates the catalytic zinc ion, a common feature for this class of inhibitors. The selectivity is further driven by specific interactions between the inhibitor's scaffold and the unique residues and conformations of the HDAC8 active site loops.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's selectivity and binding mode.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 values of an inhibitor against various HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC6, HDAC8, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Trichostatin A)

-

Developer solution (containing a protease like trypsin)

-

96-well or 384-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound and the control inhibitor in HDAC Assay Buffer.

-

In the wells of the microplate, add the diluted inhibitor solutions. Include wells for a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.

-

Add the recombinant HDAC enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing the enzyme to deacetylate the substrate.

-

Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubate for an additional 15-30 minutes at 37°C to allow for signal development.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission for AMC-based substrates).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protein Expression, Purification, and Crystallization of HDAC8-Inhibitor Complex

This protocol outlines the general steps for obtaining a crystal structure of HDAC8 in complex with an inhibitor.

1. Expression and Purification of HDAC8:

-

The human HDAC8 gene is typically cloned into an expression vector (e.g., pET vector) and transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The bacterial cells are harvested and lysed.

-

HDAC8 is purified from the cell lysate using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

2. Co-crystallization:

-

Purified HDAC8 is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

The inhibitor (this compound) is added in molar excess (e.g., 5-10 fold) to the protein solution and incubated to allow for complex formation.

-

Crystallization screening is performed using various commercially available or custom-made crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

Crystal trays are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored for crystal growth.

3. X-ray Diffraction and Structure Determination:

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known HDAC8 structure as a search model.

-

The inhibitor molecule is built into the electron density map, and the entire complex is refined to produce the final crystal structure.

Mandatory Visualizations

Logical Relationship of HDAC8 Inhibition

Caption: A diagram illustrating the inhibitory action of this compound on HDAC8's function.

Experimental Workflow for IC50 Determination

Caption: A flowchart detailing the experimental steps for determining the IC50 of this compound.

Structural Basis for HDAC8 Selectivity

Caption: Key structural features of the HDAC8 active site that contribute to inhibitor selectivity.